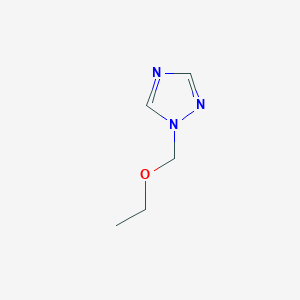

1-Ethoxymethyl-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-(ethoxymethyl)-1,2,4-triazole |

InChI |

InChI=1S/C5H9N3O/c1-2-9-5-8-4-6-3-7-8/h3-4H,2,5H2,1H3 |

InChI Key |

MURXCBHMNDROIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C=NC=N1 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1,2,4 Triazole Systems

Elucidation of Intramolecular Cyclization and Bond Formation Mechanisms

The synthesis of the 1,2,4-triazole (B32235) core often relies on intramolecular cyclization, where a linear precursor undergoes ring closure. Several established methods illustrate this principle. The Pellizzari reaction, for instance, involves heating a mixture of an amide and an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. scispace.com Similarly, the Einhorn-Brunner reaction achieves the synthesis of 1,2,4-triazoles through the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com

Modern synthetic strategies often employ catalysts to facilitate cyclization and bond formation. A copper-catalyzed one-pot process can produce 1,2,4-triazole derivatives from readily available nitriles and hydroxylamine (B1172632) hydrochloride. isres.org The mechanism involves the initial addition of hydroxylamine to a nitrile to form an amidoxime, which then reacts with a second nitrile in the presence of a copper catalyst, followed by intramolecular dehydration and cyclization to yield the disubstituted triazole. nih.gov This process involves the sequential formation of N-C and N-N bonds through dehydration. nih.gov

Another prominent mechanism is the iodine-mediated oxidative cyclization. For example, N-aryl amidines can undergo an oxidative N-N bond formation reaction mediated by I2/KI to form 1,5-fused 1,2,4-triazoles. acs.org A plausible mechanism suggests that a base-promoted oxidative iodination of the amidine substrate forms an iodide intermediate. acs.org This is followed by an SN2'-type cyclization to form a new N-N bond, and subsequent deprotonation and rearomatization yield the final fused triazole framework. acs.org

The synthesis of N-substituted triazoles, such as 1-Ethoxymethyl-1,2,4-triazole, involves the introduction of a substituent onto a ring nitrogen. This alkylation can occur at any of the nitrogen atoms, potentially leading to a mixture of three regioisomers. researchgate.net The synthesis of 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides, for example, can be achieved by treating methyl 1,2,4-triazole-3-carboxylate (B8385096) with a dialkoxymethane in the presence of SnCl₄, followed by ammonolysis. mdpi.com

Oxidative Coupling Reactions and C-H Functionalization in 1,2,4-Triazole Synthesis

Oxidative coupling reactions represent a powerful, atom-economical strategy for constructing 1,2,4-triazole rings. A general, metal-free approach involves the I2-catalyzed oxidative coupling of hydrazones and aliphatic amines under aerobic conditions. organic-chemistry.orgacs.org This reaction proceeds through a cascade mechanism involving C-H functionalization, the formation of two C-N bonds, and a final oxidative aromatization step to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgacs.org

Metal-catalyzed reactions are also prevalent. Copper catalysts, for example, facilitate a simple one-step synthesis of 1,2,4-triazole derivatives via an oxidative coupling reaction under an air atmosphere, which involves sequential N-C and N-N bond formation. nih.gov Copper(II) has also been shown to catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides through a formal C-H functionalization, demonstrating a higher propensity for C-N over C-S bond formation. acs.org

Beyond ring synthesis, direct C-H functionalization of a pre-formed triazole ring is a key method for diversification. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials. Palladium and copper are common catalysts for these transformations. rsc.orgresearchgate.net For instance, a method for the direct C-H arylation of 1-substituted 1,2,4-triazoles has been developed using a palladium catalyst with air-stable phosphonium (B103445) salts. rsc.org While C-H activation on 1,2,3-triazoles is well-explored, similar functionalization on 1,2,4-triazoles, particularly 4-substituted ones, is considered underdeveloped. nih.gov

Mechanistic Aspects of [3+2] Cycloaddition Reactions Involving 1,2,4-Triazoles

The [3+2] cycloaddition is a cornerstone of five-membered heterocycle synthesis, including that of 1,2,4-triazoles. This reaction typically involves a 1,3-dipole reacting with a dipolarophile. A common strategy for synthesizing 1,2,4-triazoles is the reaction of nitrile imines (the 1,3-dipole component) with a suitable partner. mdpi.commdpi.com

For example, 5-trifluoromethyl 1,2,4-triazoles can be synthesized via the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF₃CN). mdpi.com The nitrile imine is often generated in situ from a hydrazonyl chloride precursor in the presence of a base. mdpi.com It then undergoes a regioselective cycloaddition with CF₃CN to give the desired triazole product. mdpi.com Quantum chemical studies of this reaction mechanism help to explain the reactivity and regioselectivity observed. mdpi.com

Variations on this theme exist, such as an unusual formal [3+2] cycloaddition between hydrazonoyl chlorides and N-Methylimidazole, which proceeds via the cleavage of two C-N bonds to form 1,3-disubstituted-1H-1,2,4-triazoles. isres.org Electrochemical methods have also been developed, enabling a dehydrogenative [3+2] annulation of amines and hydrazones to produce 1,2,4-triazoles without the need for transition metals or external oxidants, offering a greener synthetic route. sioc-journal.cn

Tautomeric Behavior and Equilibrium in 1,2,4-Triazole Derivatives

1,2,4-Triazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the ring nitrogen atoms. mdpi.com The two principal tautomers are 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are typically in rapid equilibrium. chemicalbook.comnih.gov Generally, the 1H-1,2,4-triazole tautomer is considered to be more stable than the 4H form. nih.gov

However, the position of this equilibrium can be influenced by substitution patterns and the surrounding medium. For some 3(5)-substituted derivatives, the 4H tautomer has been identified in solution. mdpi.com In certain 3,5-disubstituted 1,2,4-triazoles, a slow tautomeric exchange can be observed via NMR spectroscopy, allowing for the detection of individual tautomers. mdpi.com The addition of an acid like trifluoroacetic acid (TFA) can accelerate the equilibrium, leading to the observation of only one averaged set of signals in the NMR spectrum. mdpi.com

Computational studies using density functional theory (DFT) have also been employed to investigate this equilibrium. Some calculations for specific derivatives have suggested that the 4H-1,2,4-triazole form is favored over the 1H form. tubitak.gov.trtubitak.gov.tr

Table 1: Tautomeric Equilibrium in Betulin-1,2,4-triazole Derivatives This table shows the percentage of different tautomers observed in solution for betulin-1,2,4-triazole derivatives, as calculated from ¹H NMR integral values. This illustrates how substitution can influence the observable tautomeric ratio. mdpi.com

| Compound | Tautomer 1 (%) | Tautomer 2 (%) |

| Bet-TZ1 | 65 (1H) | 35 (2H/4H) |

| Bet-TZ2 | 60 (1H) | 40 (2H/4H) |

| Bet-TZ3 | 55 (1H) | 45 (2H/4H) |

| Bet-TZ4 | 50 (1H) | 50 (2H/4H) |

Protonation Behavior and Site Selectivity in 1,2,4-Triazole Rings

The 1,2,4-triazole ring is amphoteric, meaning it can act as both a base and an acid. wikipedia.org It is a weak base, with the pKa of the protonated 1,2,4-triazolium ion being approximately 2.45. wikipedia.org The NH protons on an unsubstituted ring are weakly acidic, with a pKa of about 10.26. chemicalbook.comwikipedia.org

Protonation occurs at one of the ring nitrogen atoms. The specific site of protonation—N1, N2, or N4—is a critical aspect of the ring's reactivity and is influenced by the electronic nature of substituents on the ring. DFT calculations on the parent 1,2,4-triazole suggest that the N4 position is the preferred site of protonation. dnu.dp.ua However, for substituted triazoles, the outcome can change. For instance, studies on 5-amino-1,2,4-triazol-3-thioles indicate that protonation can occur at the N1 position. researchgate.net

Computational studies provide insight into the relative basicity of the different nitrogen atoms. Calculations of proton affinity (a measure of basicity in the gas phase) for a series of substituted 1,2,4-triazoles designed as opioid receptor antagonists showed that the N4 position had a significantly higher proton affinity than N1 or N2, confirming it as the most likely protonation site in those specific derivatives. nih.gov

Table 2: Calculated Proton Affinities for a Substituted 1,2,4-Triazole This table displays the calculated proton affinities (in kcal/mol) for the different nitrogen atoms in a model 1,2,4-triazole derivative, indicating the most favorable site for protonation in both vacuum and aqueous environments. nih.gov

| Protonation Site | Proton Affinity (Vacuum) | Proton Affinity (Aqueous) |

| N1 | 1.07 | 0.00 |

| N2 | 0.00 | 0.25 |

| N4 | 56.85 | 53.28 |

| Nsub (substituent) | 25.29 | 13.30 |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Ethoxymethyl 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Ethoxymethyl-1,2,4-triazole derivatives, providing unambiguous information about the carbon-hydrogen framework and the position of substituents. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of synthesized compounds. tubitak.gov.trnih.govbohrium.comtandfonline.combohrium.commdpi.comsapub.orgrsc.org

In the ¹H NMR spectrum of 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide, the signals corresponding to the ethoxymethyl group are characteristic. mdpi.com The methyl protons (CH₃) typically appear as a triplet, while the methylene (B1212753) protons of the ethyl group (CH₂CH₃) present as a quartet due to spin-spin coupling. mdpi.com A key singlet signal corresponds to the N-CH₂-O methylene bridge protons, providing definitive evidence of the N1-substitution. mdpi.com The protons on the triazole ring itself, specifically the C5-H proton, appear as a distinct singlet in the downfield region of the spectrum. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide, distinct signals are observed for the methyl and methylene carbons of the ethoxy group, the N-CH₂-O bridge carbon, and the carbons of the triazole ring (C3 and C5). mdpi.com The chemical shifts of the triazole ring carbons are particularly informative for confirming the substitution pattern.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed for detailed conformational analysis, especially in more complex derivatives. rsc.org These experiments can reveal through-space interactions between protons, helping to define the preferred spatial arrangement of the flexible ethoxymethyl side chain relative to the planar triazole ring. rsc.org The conformational space of substituted triazoles can be complex, and NMR analysis, supported by theoretical calculations, is crucial for identifying the most stable conformers in solution. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide in DMSO-d₆ mdpi.com Data is based on a closely related derivative, 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Triazole CH | 8.79 (s, 1H) | 146.01 |

| N-CH ₂-O | 5.55 (s, 2H) | 77.64 |

| O-CH ₂-CH₃ | 3.54 (q, J = 7.03 Hz, 2H) | 64.50 |

| O-CH₂-CH ₃ | 1.08 (t, J = 7.03 Hz, 3H) | 14.57 |

| Triazole C -NH₂ | - | 157.37 |

| C =O | - | 160.37 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules. For 1-Ethoxymethyl-1,2,4-triazole derivatives, these methods are used to identify characteristic functional groups and to study intermolecular interactions like hydrogen bonding. asianpubs.orgaip.orgaip.org

The vibrational spectrum of a 1,2,4-triazole (B32235) derivative is dominated by the modes of the heterocyclic ring. nih.gov Key IR absorption bands include C-H stretching vibrations, C=N and N=N stretching vibrations within the ring, and various ring breathing and deformation modes. researchgate.netijsr.net The assignment of these numerous bands is often complex and typically requires the aid of theoretical calculations, such as Density Functional Theory (DFT), to achieve a reliable interpretation based on the potential energy distribution (PED). asianpubs.orgnih.govdnu.dp.uaepstem.net

The ethoxymethyl substituent introduces its own characteristic vibrations. These include:

C-H stretching: Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are typically observed in the 2850-3000 cm⁻¹ region.

C-O-C stretching: Strong bands corresponding to the asymmetric and symmetric stretching of the ether linkage (C-O-C) usually appear in the 1050-1150 cm⁻¹ region.

Hydrogen bonding can significantly influence the vibrational spectra. aip.orgaip.org In derivatives containing N-H or O-H groups (for example, in carboxamide or hydroxyl-substituted analogs), the stretching frequencies of these groups are broadened and shifted to lower wavenumbers upon involvement in hydrogen bonds. The study of these shifts provides insight into the strength and nature of intermolecular associations in the solid state or in solution. aip.org While 1-Ethoxymethyl-1,2,4-triazole itself lacks N-H bonds on the triazole ring, derivatives with functional groups capable of hydrogen bonding will exhibit these characteristic spectral changes.

Table 2: Typical Infrared (IR) Absorption Frequencies for 1,2,4-Triazole Derivatives tandfonline.comsapub.orgijsr.net This table presents a generalized range of frequencies for functional groups found in 1,2,4-triazole derivatives.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching (if present) | 3100 - 3350 | Medium, Broad |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretching | 2850 - 3000 | Medium to Strong |

| C=N Stretching (Triazole Ring) | 1600 - 1630 | Medium to Strong |

| N=N Stretching (Triazole Ring) | 1550 - 1570 | Medium |

| Ring Skeletal Vibrations | 1400 - 1500 | Medium to Strong |

| C-N Stretching (Triazole Ring) | 1310 - 1370 | Medium |

| C-O-C Asymmetric Stretching | 1050 - 1150 | Strong |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Tautomeric Identification

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For 1,2,4-triazole derivatives, this technique is particularly useful for studying the π-electron system and identifying different tautomeric forms. ijsr.net

The electronic spectrum of 1,2,4-triazoles typically displays absorptions arising from π→π* and n→π* transitions. researchgate.net

π→π transitions:* These are generally high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic triazole ring.

n→π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital.

The position and intensity of these absorption bands are sensitive to the substitution pattern on the triazole ring and the nature of the solvent. The introduction of an ethoxymethyl group at the N1 position can subtly influence the electronic environment of the chromophore.

UV/Vis spectroscopy, when combined with theoretical calculations, is a powerful tool for studying tautomeric equilibria in triazole derivatives. nih.govresearchgate.net Different tautomers of a triazole derivative will have distinct electronic structures and, consequently, different UV/Vis absorption spectra. nih.gov By comparing the experimentally measured spectrum with spectra simulated for each possible tautomer, it is often possible to identify the predominant form present under specific conditions (e.g., in a particular solvent). researchgate.net While the N1-substituted 1-Ethoxymethyl-1,2,4-triazole is locked and cannot exhibit prototropic tautomerism of the triazole ring itself, this technique is crucial for analyzing derivatives that possess other tautomerizable groups.

Table 3: Representative Electronic Transitions for 1,2,4-Triazole Systems ijsr.net This table provides generalized absorption regions for the parent chromophore.

| Transition Type | Typical λₘₐₓ (nm) | Characteristics |

| π→π | < 220 | High intensity, characteristic of the aromatic system. |

| n→π | 250 - 300 | Low intensity, involves nitrogen lone pair electrons. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. mdpi.commdpi.com

For 1-Ethoxymethyl-1,2,4-triazole, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ in the mass spectrum confirms the molecular weight. The subsequent fragmentation pattern provides valuable structural information. researchgate.net Key fragmentation pathways for N-alkoxymethyl-1,2,4-triazoles involve the cleavage of the side chain. Expected fragmentation includes:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the CH₂-O bond can lead to a fragment corresponding to the triazolyl-methyl cation.

Loss of the ethoxymethyl group (-CH₂OCH₂CH₃): Cleavage of the N-CH₂ bond results in a fragment corresponding to the 1,2,4-triazole ring itself.

Cleavage of the ether bond: Fragmentation can occur at the C-O-C linkage, leading to various smaller fragments.

Ring fragmentation: The triazole ring itself can break apart, yielding characteristic ions such as HCN or N₂.

The fragmentation of 1,2,4-triazole derivatives has been studied, and common patterns have been identified. researchgate.netinnovareacademics.in For instance, a related compound, 1-(methoxymethyl)-1H-1,2,4-triazole, is expected to show fragmentation patterns involving the loss of the methoxymethyl group. vulcanchem.com Analysis of these fragmentation pathways allows for the confirmation of the ethoxymethyl substituent and its point of attachment to the triazole ring.

Table 4: Predicted Key Mass Spectrometry Fragments for 1-Ethoxymethyl-1,2,4-triazole Based on general fragmentation patterns of related alkoxymethyl triazoles. mdpi.comresearchgate.netvulcanchem.com

| Fragment Structure | Description of Loss |

| [C₅H₉N₃O]⁺ | Molecular Ion (M⁺) |

| [C₃H₄N₃]⁺ | Loss of ethoxymethyl radical (•CH₂OCH₂CH₃) |

| [C₄H₆N₃]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| [C₂H₂N₃]⁺ | 1,2,4-Triazole ring fragment |

Computational and Theoretical Investigations of 1,2,4 Triazole Molecular Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No published DFT studies were found for 1-Ethoxymethyl-1,2,4-triazole to provide data on its optimized molecular geometry (bond lengths, bond angles) or electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Reactivity Descriptors

Data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and related chemical reactivity descriptors for 1-Ethoxymethyl-1,2,4-triazole are not available in the literature.

Computational Modeling of Tautomeric Equilibria and Activation Energy Barriers in 1,2,4-Triazoles

While tautomerism is a known feature of the 1,2,4-triazole (B32235) ring, computational models determining the relative stability of potential tautomers and the activation energy barriers for their interconversion have not been specifically calculated for 1-Ethoxymethyl-1,2,4-triazole. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Understanding Electrostatic Interactions

MEP maps, which are crucial for understanding electrophilic and nucleophilic sites, have not been generated and published for 1-Ethoxymethyl-1,2,4-triazole.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Molecular Descriptors with Functional Properties

No QSAR studies were identified that include 1-Ethoxymethyl-1,2,4-triazole in their dataset for correlating its molecular descriptors with specific functional properties.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition Mechanisms

There are no available molecular docking or dynamics simulation studies that detail the biochemical interactions of 1-Ethoxymethyl-1,2,4-triazole with any specific biological target.

Until dedicated computational research on 1-Ethoxymethyl-1,2,4-triazole is conducted and published, a detailed article on this specific topic cannot be accurately generated.

Design and Synthesis of 1 Ethoxymethyl 1,2,4 Triazole Derivatives and Analogues

Synthesis of Novel Substituted 1-Ethoxymethyl-1,2,4-Triazole Analogues

The synthesis of 1-Ethoxymethyl-1,2,4-triazole derivatives often involves the alkylation of a pre-formed 1,2,4-triazole (B32235) ring. A common precursor is a 1,2,4-triazole-3-carboxamide or its corresponding ester. The introduction of the ethoxymethyl group is a critical step that can lead to the formation of multiple regioisomers, as the triazole ring has three nitrogen atoms available for alkylation.

A documented method for synthesizing 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide involves the treatment of methyl 1,2,4-triazole-3-carboxylate (B8385096) with a suitable ethoxymethylating agent. The resulting ester, methyl 1-(ethoxymethyl)-1,2,4-triazole-3-carboxylate, is then subjected to ammonolysis to yield the final carboxamide product. The product is typically purified using column chromatography or recrystallization.

For instance, the synthesis of 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide (11b in a specific study) from methyl 1,2,4-triazole-3-carboxylate yielded the product as white crystals. The characterization of this compound confirmed the successful introduction of the ethoxymethyl group at the N1 position of the triazole ring.

| Compound | Starting Material | Yield | Physical Appearance | Melting Point (°C) | Key 1H NMR Signals (DMSO-d6, δ ppm) |

|---|---|---|---|---|---|

| 1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide | Methyl 1,2,4-triazole-3-carboxylate | 78% | White crystals | 127 | 1.08 (t, CH3CH2); 3.54 (q, CH3CH2); 5.55 (s, OCH2); 8.79 (s, CH of triazole) |

This table presents synthesized data for a representative 1-Ethoxymethyl-1,2,4-triazole analogue based on findings from referenced studies.

Rational Design of 1-Ethoxymethyl-1,2,4-Triazole Hybrid Molecules

Rational drug design often employs strategies like molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced chemical properties or a different mechanism of action. The 1-Ethoxymethyl-1,2,4-triazole scaffold is a valuable building block for this approach.

Design strategies for new derivatives often build upon the structures of known bioactive compounds. For example, the design of novel 1,2,4-triazole derivatives has been inspired by the chemical structures of aromatase inhibitors like Letrozole and Anastrozole. In these designs, the nitrogen atoms of the 1,2,4-triazole ring are crucial for potential interactions with biological targets, while appended phenyl groups can form key interactions within binding sites. The incorporation of a flexible ethoxymethyl group can influence the molecule's conformational freedom and its ability to adapt to a specific binding pocket.

Another design approach is the combination of the 1,2,4-triazole moiety with other heterocyclic systems known for their chemical reactivity or specific properties. For instance, linking the triazole ring to moieties like oxime ethers or cyclopropyl (B3062369) groups can be achieved through virtual molecular docking and synthesis to explore novel chemical spaces.

| Design Strategy | Rationale | Key Structural Components | Potential Chemical Outcome |

|---|---|---|---|

| Molecular Hybridization | Combining two or more pharmacophores to create a novel chemical entity. | 1,2,4-Triazole ring, Phenyl groups, Carbonyl groups. | Altered steric and electronic profile, potential for new intramolecular interactions. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical and chemical properties. | 1,2,4-Triazolo[1,5-a]pyrimidine as a purine (B94841) scaffold bioisostere. | Modification of metabolic stability and target interaction without drastic structural changes. |

| Substructure Combination | Linking the core scaffold with other bioactive substructures. | 1,2,4-Triazole ring, Oxime ether, Cyclopropyl moiety. | Introduction of new functional groups to modulate lipophilicity and hydrogen bonding capacity. |

This table summarizes various rational design strategies for creating novel 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR) Studies: Modulating Chemical Behavior through Substituent Effects

The introduction of various substituents allows for the fine-tuning of the molecule's properties. For example, adding electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy (B1213986), alkyl) to a phenyl ring attached to the triazole scaffold can modify the electron density of the entire system. This, in turn, affects the pKa of the triazole nitrogens, their ability to participate in hydrogen bonding, and the molecule's dipole moment.

The ethoxymethyl group at the N1 position primarily influences the molecule's lipophilicity and steric bulk. SAR studies might explore how varying the length of the alkoxy chain (e.g., methoxymethyl, propoxymethyl) or introducing branching affects these properties. Such modifications can impact solubility and intermolecular interactions.

| Substituent Type | Position | Effect on Chemical Properties |

|---|---|---|

| Electron-Withdrawing Group (e.g., -NO2, -Cl) | Phenyl ring attached to triazole | Decreases electron density on the triazole ring, increases acidity of N-H protons, alters dipole moment. |

| Electron-Donating Group (e.g., -OCH3, -CH3) | Phenyl ring attached to triazole | Increases electron density on the triazole ring, decreases acidity of N-H protons, can influence tautomeric equilibrium. |

| Bulky Groups | Any position | Introduces steric hindrance, which can restrict bond rotation and influence the preferred conformation of the molecule. |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2, -C=O) | Any position | Increases potential for intermolecular hydrogen bonding, affecting solubility and crystal packing. |

| Alkoxy Chain Variation (e.g., methoxy vs. ethoxy vs. decyloxy) | N1-alkyl chain | Modulates lipophilicity and van der Waals interactions; longer chains significantly increase lipophilicity. |

This table outlines the general effects of different substituents on the chemical behavior of 1,2,4-triazole derivatives.

Regioisomerism and Substituent Impact on Chemical and Electronic Properties of 1-Ethoxymethyl-1,2,4-Triazole

A key chemical feature of 1,2,4-triazoles is the existence of different isomers, including regioisomers and tautomers. The alkylation of an unsymmetrically substituted 1,2,4-triazole ring can occur at the N1, N2, or N4 positions, leading to the formation of three distinct regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the triazole ring, the alkylating agent, and the reaction conditions. For instance, theoretical studies have been used to explain the preferential formation of N2-alkylated isomers in some reactions due to steric effects and the electronic character of the nitrogen atoms.

Furthermore, 1,2,4-triazoles can exist in two tautomeric forms: the 1H- and 4H-tautomers. The equilibrium between these forms is highly dependent on the substituents present on the ring, the solvent, and the physical state (solid vs. solution). The 1H-tautomer is generally more stable than the 4H form. The introduction of the ethoxymethyl group at the N1 position "locks" the molecule into a specific regioisomeric form, preventing tautomerization involving that nitrogen atom. However, the electronic properties of the 1-ethoxymethyl-1,2,4-triazole system are still influenced by the inherent properties of the 1H-1,2,4-triazole scaffold from which it is derived.

Substituents can significantly impact the electronic properties of these isomers. For example, the orientation of a methoxy group on an adjacent phenyl ring can influence the stability of different tautomers through effects like intramolecular hydrogen bonding or conjugation. Computational studies, including analysis of the HOMO-LUMO gap and molecular electrostatic potential, can provide insights into how substituents alter the charge distribution and chemical reactivity of the different isomers.

| Isomer Type | Description | Governing Factors | Impact on Properties |

|---|---|---|---|

| Regioisomers (N1, N2, N4) | Isomers resulting from the attachment of a substituent (e.g., ethoxymethyl) to different nitrogen atoms of the triazole ring. | Steric hindrance, electronic effects of ring substituents, reaction conditions (solvent, base). | Different dipole moments, steric accessibility of other ring positions, and distinct spectroscopic signatures (e.g., NMR chemical shifts). |

| Tautomers (1H, 4H) | Isomers that differ in the position of a proton. | Substituent effects (electronic and steric), solvent polarity, temperature, physical state. | Affects hydrogen bonding capability, pKa, aromaticity, and reactivity. The 1H tautomer is generally more stable. |

This table compares the characteristics of regioisomers and tautomers relevant to the 1-Ethoxymethyl-1,2,4-triazole scaffold.

Applications of 1,2,4 Triazole Systems in Diverse Chemical Technologies

Advanced Materials Science: Electron Transport and Optoelectronic Properties

The 1,2,4-triazole (B32235) moiety is a compelling component in the design of advanced materials due to its electron-deficient nature, which facilitates electron transport. This characteristic is crucial for the development of various optoelectronic devices. The nitrogen-rich ring enhances thermal stability and allows for molecular tuning to achieve desired electronic and physical properties. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

In the realm of OLEDs, 1,2,4-triazole derivatives are frequently employed as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. The electron-deficient triazole ring helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection from the cathode and ensures balanced charge transport within the device. researchgate.net The combination of electron-donating and electron-accepting moieties within a single molecule containing a 1,2,4-triazole core can create bipolar emitters with excellent capabilities for transporting both holes and electrons. rsc.org

For instance, novel blue emitters incorporating a 1,2,4-triazole acceptor and a phenanthroimidazole donor have been synthesized. These materials exhibit high thermal stability and photoluminescence quantum yields (PLQYs). Non-doped OLEDs fabricated with these materials have demonstrated high external quantum efficiencies (EQE) of up to 7.3% with negligible efficiency roll-off, producing deep-blue light with CIE coordinates of (0.149, 0.131). rsc.org Another design, featuring an orthogonal arrangement between a phenanthroimidazole donor and a triazole acceptor, resulted in a violet-blue OLED with a maximum EQE of 6.01% and CIE coordinates of (0.160, 0.043), matching the blue-light standard for ultra-high-definition televisions. rsc.org

Table 1: Performance of Selected 1,2,4-Triazole-Based OLEDs

| Emitter Material | Max EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Emission Color |

|---|---|---|---|---|

| 4NTAZ-PPI | 7.3 | 1000 | (0.149, 0.131) | Blue |

| TAZ-PPI | 5.9 | 1000 | (0.149, 0.130) | Blue |

Liquid Crystalline Behavior and Optical Waveguide Applications

The incorporation of heterocyclic rings like 1,2,4-triazole into molecular structures can induce or modify liquid crystalline properties. cnrs.fr The position of nitrogen atoms and the availability of their lone pair electrons can enhance attractive forces and promote the molecular stacking necessary for forming mesophases. researchgate.net Fluorinated salts containing a 1,2,4-triazole core have been shown to exhibit monotropic, columnar liquid crystalline phases. unipa.it The introduction of the rigid, polar triazole unit can lead to significant changes in the physical properties and phase behavior of these materials. cnrs.frresearchgate.net

Furthermore, the organized aggregation of 1,2,4-triazole derivatives can form supramolecular structures capable of functioning as optical waveguides. Ribbon-like single crystals of 4-aryl-4H-1,2,4-triazoles have demonstrated the ability to propagate photoluminescence, guiding light along their structure. rsc.org This waveguiding behavior is attributed to the specific molecular packing within the crystal lattice, which creates channels for light propagation. This property makes 1,2,4-triazole-based systems promising candidates for components in photonic integrated circuits. mdpi.com

Applications in Organic Photovoltaic Cells and Data Storage Devices

In the context of data storage, molecular switches are a key area of research. Certain iron-triazole complexes exhibit spin-crossover transitions that are sensitive to external stimuli like temperature. nih.gov This switching behavior, which results in a change of color and refractive index, can be harnessed for memory effects. An optical waveguide sensor has been developed using an iron-amino-triazole complex, demonstrating a memory effect with a hysteresis width of approximately 12°C. nih.gov This principle could potentially be adapted for data storage applications where the state of the material (high-spin or low-spin) represents a bit of information.

Role in Agrochemical Chemistry: Mechanistic Aspects of Mode of Action

1,2,4-Triazole derivatives are a cornerstone of modern agrochemical fungicides. rjptonline.orgarkema.com Their primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammals, and is essential for maintaining membrane integrity and fluidity. rjptonline.org

The target enzyme for triazole fungicides is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). nih.gov The triazole ring plays a crucial role in this inhibition. The N4 nitrogen atom of the 1,2,4-triazole ring coordinates to the heme iron atom at the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from docking and undergoing oxidative demethylation, which is a critical step in the ergosterol biosynthetic pathway. nih.gov The disruption of this pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane and inhibiting fungal growth. rjptonline.org

Contribution to Organocatalysis and Reaction Acceleration

The 1,2,4-triazole nucleus is not only a component of functional materials but also an active participant in chemical reactions as a catalyst. solarchem.cn In the field of organocatalysis, the deprotonated form of 1,2,4-triazole, the triazolide anion, has been identified as a highly effective acyl transfer catalyst. organic-chemistry.org

This anionic catalyst significantly accelerates reactions such as the aminolysis and transesterification of esters. The catalytic activity of the 1,2,4-triazolide (B493401) anion surpasses that of its structural isomers, like pyrazole (B372694) and 1,2,3-triazole, which is attributed to its optimal pKa value. The reaction proceeds via an anionic mechanism that requires a strong, non-nucleophilic base to deprotonate the triazole. organic-chemistry.org This catalytic system has proven effective for the acetylation of amines and the acylation of oxazolidinones under mild conditions, highlighting the synthetic utility of the 1,2,4-triazole anion in promoting important chemical transformations. organic-chemistry.org

Energetic Materials: High Nitrogen Content and Detonation Performance Characteristics

The high nitrogen content and positive heat of formation of the 1,2,4-triazole ring make it an excellent building block for the synthesis of energetic materials. nih.govuni-muenchen.de High-nitrogen compounds are sought after as explosives and propellants because their decomposition primarily yields diatomic nitrogen (N₂), a highly stable molecule. The formation of N₂ gas is a thermodynamically favorable process that releases a large amount of energy, contributing to high detonation performance. rsc.org

Derivatives of 1,2,4-triazole have been developed as both primary and secondary explosives. uni-muenchen.dersc.org By linking triazole rings or combining them with other nitrogen-rich heterocycles like tetrazoles or nitropyrazoles, chemists can create advanced energetic materials with high density, thermal stability, and powerful detonation characteristics. rsc.orgnih.gov For example, a tetracyclic explosive constructed from a bis(4-nitropyrazole) bridge and two 1,2,4-triazole rings exhibits a calculated detonation velocity of 8604 m/s and a decomposition temperature of 340°C, surpassing the conventional heat-resistant explosive HNS. rsc.org The introduction of energetic functional groups such as nitro (-NO₂) or azido (B1232118) (-N₃) onto the triazole backbone further enhances these properties. rsc.org

Table 2: Calculated Detonation Performance of a 1,2,4-Triazole-Based Energetic Material

| Compound | Formula | Density (g/cm³) | Detonation Velocity (m/s) | Decomposition Temp (°C) |

|---|---|---|---|---|

| 3 (Tetracyclic Triazole Derivative) | C₈H₈N₁₆O₄ | 1.83 | 8604 | 340 |

| HNS (Reference) | C₁₄H₆N₆O₁₂ | 1.74 | 7164 | 318 |

Data sourced from reference rsc.org

Future Directions and Emerging Research Avenues for 1 Ethoxymethyl 1,2,4 Triazole Chemistry

Development of Novel and Sustainable Synthetic Strategies

The chemical industry's shift towards environmentally benign processes has catalyzed a transformation in the synthesis of heterocyclic compounds. rsc.org Future research on 1-Ethoxymethyl-1,2,4-triazole will undoubtedly focus on developing synthetic routes that align with the principles of green chemistry. rsc.orgnih.gov These strategies aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents and solvents. nih.gov

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles. The application of microwave irradiation to the synthesis of 1-Ethoxymethyl-1,2,4-triazole could lead to more energy-efficient and scalable production methods. researchgate.net

Ultrasound-Promoted Reactions: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. nih.gov This method can enhance reaction rates and yields and is considered an environmentally friendly alternative to traditional synthetic protocols.

Catalytic Innovations: The development of novel catalysts is paramount for sustainable synthesis. Research is moving towards using abundant and non-toxic metals, such as zinc, as catalysts for triazole synthesis, moving away from potentially toxic and expensive heavy metals. rsc.org Heterogeneous catalysts are also gaining traction due to their ease of separation and recyclability, which simplifies product purification and reduces waste. consensus.app

Green Solvents: Traditional organic solvents are often volatile and toxic. nih.gov The future of 1-Ethoxymethyl-1,2,4-triazole synthesis will likely involve the use of green solvents such as water, glycerol, or deep eutectic solvents, which are safer and more environmentally friendly. consensus.apprsc.org

Atom-Economical Reactions: The design of synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. rsc.org Future synthetic strategies for 1-Ethoxymethyl-1,2,4-triazole will focus on multicomponent reactions and cascade processes that increase atom economy and reduce the number of synthetic steps. organic-chemistry.org

| Synthetic Strategy | Key Advantages | Potential Impact on 1-Ethoxymethyl-1,2,4-triazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Faster and more scalable production. |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, environmentally friendly. nih.gov | Greener synthetic pathways. |

| Novel Catalysis (e.g., Zinc-based) | Use of non-toxic metals, recyclability of heterogeneous catalysts. rsc.orgconsensus.app | Reduced environmental impact and simplified purification. |

| Green Solvents (e.g., Water, Glycerol) | Safer, less toxic, and environmentally benign. consensus.apprsc.org | More sustainable manufacturing processes. |

| Atom-Economical Reactions | Maximizes incorporation of starting materials, reduces waste. rsc.org | More efficient and cost-effective synthesis. |

Exploration of Advanced Computational Methods for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For 1-Ethoxymethyl-1,2,4-triazole, advanced computational methods can provide deep insights into its properties and reactivity, guiding the design of new derivatives with enhanced functionalities.

Future research in this area will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to accurately predict the molecular structure, electronic properties, and spectroscopic characteristics of 1-Ethoxymethyl-1,2,4-triazole and its derivatives. researchgate.netresearchgate.net These calculations can help in understanding the molecule's reactivity and in designing new reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govrsc.orgresearchgate.net Developing QSAR and QSPR models for 1-Ethoxymethyl-1,2,4-triazole derivatives can accelerate the discovery of new compounds with desired properties, such as enhanced biological activity or improved material performance.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are crucial for understanding the interactions between a molecule and a biological target, such as an enzyme or a receptor. pensoft.netacs.org For 1-Ethoxymethyl-1,2,4-triazole, these simulations can predict its binding mode and affinity to various biological targets, aiding in the rational design of new therapeutic agents.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.gov Applying these models to 1-Ethoxymethyl-1,2,4-triazole can help in predicting its pharmacokinetic profile and potential drug-drug interactions.

| Computational Method | Application for 1-Ethoxymethyl-1,2,4-triazole | Predicted Outcomes |

| Quantum Chemical Calculations (DFT) | Prediction of molecular structure, electronic properties, and reactivity. researchgate.netresearchgate.net | Understanding of chemical behavior and design of new reactions. |

| QSAR/QSPR Modeling | Correlation of chemical structure with biological activity and physicochemical properties. nih.govrsc.org | Accelerated discovery of new derivatives with desired functionalities. |

| Molecular Docking and MD Simulations | Prediction of binding modes and affinities to biological targets. pensoft.netacs.org | Rational design of new therapeutic agents. |

| PBPK Modeling | Simulation of ADME properties and drug-drug interactions. nih.gov | Prediction of pharmacokinetic profiles and safety. |

Integration with Nanotechnology and Supramolecular Chemistry

The unique structural and electronic properties of the 1,2,4-triazole (B32235) ring make it an attractive building block for the construction of advanced materials. researchgate.net The integration of 1-Ethoxymethyl-1,2,4-triazole with nanotechnology and supramolecular chemistry opens up new avenues for creating functional materials with novel properties.

Emerging research directions include:

Supramolecular Assemblies: The 1,2,4-triazole moiety can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. researchgate.netjlu.edu.cnrsc.org These interactions can be exploited to construct complex supramolecular architectures, such as macrocycles and polymers, with applications in molecular recognition, sensing, and catalysis. nih.gov

Nanoparticle Functionalization: 1-Ethoxymethyl-1,2,4-triazole and its derivatives can be used as ligands to functionalize the surface of nanoparticles. This can enhance the stability and dispersibility of the nanoparticles and impart new functionalities for applications in catalysis, bioimaging, and drug delivery.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the 1,2,4-triazole ring can act as excellent coordination sites for metal ions, making triazole derivatives ideal linkers for the construction of MOFs. These porous materials have potential applications in gas storage, separation, and catalysis.

| Research Area | Potential Application of 1-Ethoxymethyl-1,2,4-triazole | Desired Outcome |

| Supramolecular Chemistry | Building block for macrocycles and polymers. researchgate.netnih.gov | Development of new sensors, catalysts, and molecular recognition systems. |

| Nanotechnology | Surface functionalization of nanoparticles. | Enhanced stability and functionality of nanomaterials for various applications. |

| Materials Science | Linker for the synthesis of Metal-Organic Frameworks (MOFs). | Creation of porous materials for gas storage, separation, and catalysis. |

Expanding the Scope of Chemical Reactivity and Functionalization

While the synthesis of the 1,2,4-triazole core is well-established, future research will focus on developing novel methods for the selective functionalization of the 1-Ethoxymethyl-1,2,4-triazole scaffold. This will allow for the creation of a diverse library of derivatives with tailored properties.

Key areas for exploration are:

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying organic molecules in an atom- and step-economical manner. Developing methods for the selective C-H functionalization of the carbon atoms in the 1,2,4-triazole ring of 1-Ethoxymethyl-1,2,4-triazole would provide a direct route to new derivatives without the need for pre-functionalized starting materials.

N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can be readily alkylated or arylated. chemicalbook.com Exploring novel and more efficient methods for the selective N-functionalization of 1-Ethoxymethyl-1,2,4-triazole will expand the chemical space of its derivatives.

Post-Synthetic Modification: Developing robust protocols for the modification of the ethoxymethyl group will provide another handle for introducing diverse functionalities into the molecule. This could involve, for example, ether cleavage followed by the introduction of different functional groups.

Multicomponent Reactions: Designing new multicomponent reactions that incorporate 1-Ethoxymethyl-1,2,4-triazole or its precursors will enable the rapid and efficient synthesis of complex molecules with high structural diversity.

| Functionalization Strategy | Target Site on 1-Ethoxymethyl-1,2,4-triazole | Benefit |

| C-H Functionalization | Carbon atoms of the triazole ring. | Atom- and step-economical synthesis of new derivatives. |

| N-Alkylation/N-Arylation | Nitrogen atoms of the triazole ring. chemicalbook.com | Expansion of chemical diversity. |

| Post-Synthetic Modification | Ethoxymethyl group. | Introduction of diverse functional groups. |

| Multicomponent Reactions | Use as a building block. | Rapid synthesis of complex and diverse molecules. |

Q & A

Q. How can 1-ethoxymethyl-1,2,4-triazole be integrated into high-energy material formulations while ensuring safety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.